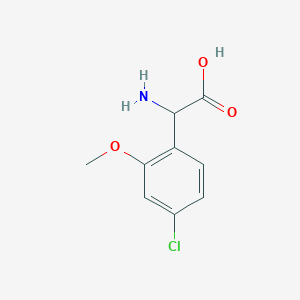

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid” is a compound that is part of the 2-aminothiazole scaffold, which is a characteristic structure in drug development . This compound has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions with substituted benzaldehydes and thiourea, producing pyrimidine scaffolds . Another method involves the neutralization of synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA), yielding 93–99% of the desired ionic liquids .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 2-aminothiazole scaffold . This scaffold is a heterocyclic compound containing sulfur and nitrogen .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

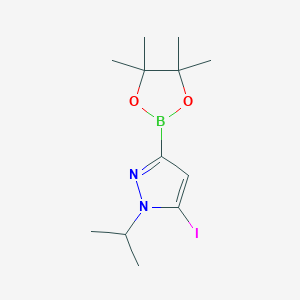

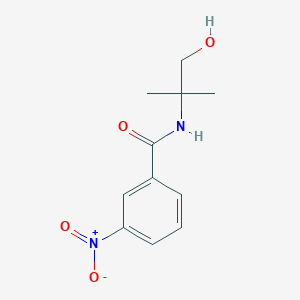

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid serves as a versatile intermediate in the synthesis of complex molecules. It's involved in the preparation of novel compounds through reactions like acylation, where its functional groups react with other chemical entities to form new derivatives with potential pharmaceutical applications. For instance, studies on the acylation of amines and pyrazole have led to the development of new amides and pyrazole derivatives, showcasing its utility in creating bioactive compounds (Arutjunyan et al., 2013).

Antimicrobial and Biological Evaluation

The compound's derivatives exhibit promising antimicrobial properties. Research into the synthesis of formazans from derivatives of this compound has revealed moderate antimicrobial activity against various bacterial and fungal strains. This highlights its potential in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sah et al., 2014).

Corrosion Inhibition

In materials science, derivatives of this compound have been explored as corrosion inhibitors, offering protection for metals in acidic environments. This application is crucial for extending the lifespan of metal structures and components, reducing maintenance costs, and preventing failures. The compound's effectiveness in inhibiting corrosion has been demonstrated in studies, highlighting its potential in industrial applications (Bentiss et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

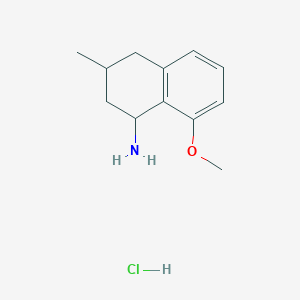

The compound 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . The same group of agents also includes herbicides such as dicamba, mecoprop, and 2, 4-D . Therefore, it’s reasonable to infer that the primary targets of this compound could be similar to those of MCPA, which are plant growth regulators.

Mode of Action

It binds to auxin receptors and disrupts normal plant growth processes .

Biochemical Pathways

As a synthetic auxin, it is likely to affect the auxin signaling pathway, which plays a crucial role in coordinating many aspects of plant growth and development .

Result of Action

Based on its structural similarity to mcpa, it can be inferred that it might cause disruptions in normal plant growth processes .

Eigenschaften

IUPAC Name |

2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYONYWMUVILLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2863763.png)

![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)

![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)